3-Butyl-1-(4-methoxyphenyl)-5-phenylimidazolidine-2,4-dione
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Overview
Description
3-Butyl-1-(4-methoxyphenyl)-5-phenylimidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-(4-methoxyphenyl)-5-phenylimidazolidine-2,4-dione typically involves the condensation of appropriate amines with carbonyl compounds followed by cyclization. One common method involves the reaction of 4-methoxybenzaldehyde with butylamine and phenylhydrazine under acidic conditions to form the intermediate hydrazone, which then undergoes cyclization to form the imidazolidine-2,4-dione ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-1-(4-methoxyphenyl)-5-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-Butyl-1-(4-methoxyphenyl)-5-phenylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butyl-1-(4-methoxyphenyl)-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
3-Butyl-1-(4-methoxyphenyl)-5-phenylimidazolidine-2,4-dione is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its imidazolidine-2,4-dione ring system is particularly important for its stability and ability to interact with various biological targets.
Properties
CAS No. |
827622-74-2 |
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Molecular Formula |
C20H22N2O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-butyl-1-(4-methoxyphenyl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C20H22N2O3/c1-3-4-14-21-19(23)18(15-8-6-5-7-9-15)22(20(21)24)16-10-12-17(25-2)13-11-16/h5-13,18H,3-4,14H2,1-2H3 |
InChI Key |
DKAYNDKVSOKOKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(N(C1=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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